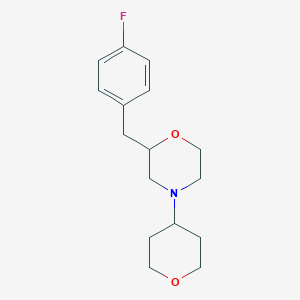![molecular formula C21H37N3O3S B3800626 1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B3800626.png)
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol
概要
説明
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol is a complex organic compound that features a piperazine ring, a methoxy group, and a phenoxypropanol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Ethyl Group: The ethyl group is introduced to the piperazine ring via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxypropanol Moiety: The phenoxypropanol structure is synthesized separately and then coupled with the piperazine derivative. This step involves the reaction of 2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenol with epichlorohydrin to form the phenoxypropanol intermediate.
Final Coupling: The final step involves the coupling of the phenoxypropanol intermediate with the ethylpiperazine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol can undergo various types of chemical reactions:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenoxypropanol moiety, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxypropanol derivatives.
科学的研究の応用
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This can result in therapeutic effects, particularly in the treatment of neurological disorders.
類似化合物との比較
Similar Compounds
- 1-(4-methylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol
- 1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]butan-2-ol
Uniqueness
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the ethyl group on the piperazine ring and the methoxy group on the phenoxypropanol moiety contribute to its unique pharmacological profile.
特性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O3S/c1-4-23-9-11-24(12-10-23)16-19(25)17-27-20-7-6-18(14-21(20)26-2)15-22-8-5-13-28-3/h6-7,14,19,22,25H,4-5,8-13,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODDZTGAYIRHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNCCCSC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,2-oxazinan-2-yl)-N-{3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B3800564.png)
![7-(3-methylbenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3800567.png)
![3-(diphenylmethyl)-5-(1H-pyrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3800574.png)
![1-cyclohexyl-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B3800579.png)
![4-ethyl-5-(1-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3800583.png)
![1-[(5-isobutylisoxazol-3-yl)carbonyl]-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B3800586.png)
![N-methyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B3800594.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B3800602.png)
![1-(2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3800606.png)
![N-benzyl-2-(4-methyl-1,4-diazepan-1-yl)-N-[(3-methylpyridin-2-yl)methyl]acetamide](/img/structure/B3800611.png)
![3-[1-(2,5-difluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B3800618.png)
![(1R,2R)-1-[methyl(quinolin-6-ylmethyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3800634.png)

![N-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B3800648.png)
